ML138
Description
Chemical Identity and Structural Characterization of ML138
IUPAC Nomenclature and Systematic Chemical Nomenclature
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound bears the official IUPAC name 2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine. This systematic name reflects the intricate structural arrangement that includes a central 1,2,4-triazole ring system substituted with a pyridine moiety at the 3-position and a furan-2-ylmethyl group at the 4-position. The 5-position of the triazole ring contains a sulfanyl linkage connected to a 3,4-dichlorophenylmethyl substituent, which contributes significantly to the compound's overall molecular architecture.
Alternative nomenclature systems have also been employed to describe this compound, including the designation 2-[5-[(3,4-dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine. The compound is registered under the Chemical Abstracts Service number 1355243-24-1, which provides a unique identifier for this specific molecular entity. The systematic naming convention emphasizes the presence of multiple heterocyclic systems and the specific substitution pattern that defines the compound's chemical identity. Additional synonymous designations include CID-44601470, which represents its PubChem compound identifier, and the research designation this compound, which has become widely adopted in scientific literature.
Molecular Formula and Weight: C₁₉H₁₄Cl₂N₄OS (417.31 g/mol)
The molecular composition of this compound is precisely defined by the molecular formula C₁₉H₁₄Cl₂N₄OS, which accounts for a total of 40 atoms comprising carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur elements. The molecular weight has been accurately determined to be 417.31 grams per mole, representing a moderately sized organic molecule with significant structural complexity. The elemental composition analysis reveals that carbon atoms constitute the largest proportion with 19 atoms, followed by 14 hydrogen atoms, 4 nitrogen atoms, 2 chlorine atoms, and single atoms of oxygen and sulfur. This specific atomic arrangement contributes to the compound's unique physicochemical properties and biological activity profile.
The molecular weight calculation based on atomic masses yields a monoisotopic molecular weight that reflects the most abundant isotopic composition of the constituent elements. The presence of chlorine atoms, which exist as isotopes with different masses, contributes to the compound's isotopic pattern in mass spectrometric analysis. The molecular formula provides essential information for understanding the compound's saturation level, with a degree of unsaturation that accounts for the multiple aromatic rings and heterocyclic systems present in the structure. The sulfur atom in the molecular formula exists in a divalent state, forming the critical sulfanyl linkage that connects the dichlorophenyl substituent to the triazole core.
Spectroscopic Characterization
The comprehensive spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features and confirm its molecular identity. Advanced spectroscopic methods provide detailed information about the compound's electronic structure, nuclear environments, and molecular connectivity patterns. These analytical approaches are essential for validating the proposed structure and understanding the compound's behavior under various experimental conditions. The integration of different spectroscopic techniques creates a comprehensive analytical profile that supports structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectral Data
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of this compound, providing detailed information about the nuclear environments of hydrogen and carbon atoms within the molecule. While specific experimental NMR data for this compound is limited in the available literature, the compound's complex structure suggests that proton NMR would exhibit characteristic signals corresponding to the various aromatic systems present in the molecule. The pyridine ring system would be expected to show distinctive chemical shifts in the aromatic region, typically appearing between 7-9 parts per million in proton NMR spectra. The furan ring protons would also contribute characteristic signals in the aromatic region, with the furan protons typically appearing at slightly different chemical shifts compared to benzene-derived aromatic systems.
The methylene protons connecting the furan ring to the triazole nitrogen would appear as a singlet in the aliphatic region, typically around 5-6 parts per million due to the deshielding effect of the adjacent heteroatoms. Similarly, the methylene protons linking the dichlorophenyl group to the sulfur atom would be expected to show characteristic chemical shifts influenced by both the aromatic ring and the sulfur atom. Carbon-13 NMR spectroscopy would provide complementary information about the carbon framework, with quaternary carbons in the triazole ring and aromatic carbons showing distinct chemical shift patterns. The integration of two-dimensional NMR techniques would be particularly valuable for establishing connectivity patterns and confirming the proposed molecular structure through correlation spectroscopy experiments.
Mass Spectrometric (MS) Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information about its molecular ion and characteristic fragmentation pathways that support structural identification. The molecular ion peak would be observed at m/z 417, corresponding to the intact molecule with appropriate isotopic patterns reflecting the presence of chlorine atoms. The chlorine isotope pattern would show characteristic peaks separated by 2 mass units, with the relative intensities reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. This isotopic signature serves as a distinctive fingerprint for compounds containing chlorine substituents and provides strong evidence for the proposed molecular formula.
Fragmentation patterns in mass spectrometry would likely involve cleavage at strategic bonds within the molecule, particularly around the sulfanyl linkage and the methylene connections to the heterocyclic rings. Common fragmentation pathways might include loss of the dichlorophenylmethyl group, resulting in characteristic fragment ions that retain the triazole-pyridine core structure. The furan-2-ylmethyl substituent might also undergo characteristic losses, producing diagnostic fragment ions that aid in structural confirmation. Collision-induced dissociation experiments would provide additional fragmentation data, revealing the relative stability of different molecular regions and confirming the connectivity patterns proposed in the structural assignment.
Computational Chemistry Studies
Computational chemistry approaches provide valuable theoretical insights into the molecular structure and electronic properties of this compound, complementing experimental characterization methods. These theoretical studies employ quantum mechanical calculations to predict optimal molecular geometries, electronic distributions, and various molecular properties that may not be easily accessible through experimental methods alone. Advanced computational methods offer detailed information about the compound's three-dimensional structure and electronic characteristics, supporting the interpretation of experimental data and providing predictions for properties that influence biological activity.
Density Functional Theory (DFT)-Optimized Geometry
Density Functional Theory calculations represent the current standard for predicting optimal molecular geometries of organic compounds like this compound, providing detailed information about bond lengths, bond angles, and conformational preferences. DFT-optimized structures would reveal the preferred spatial arrangement of the various aromatic rings and the orientation of substituents relative to the central triazole core. The calculations would predict the dihedral angles between the pyridine ring and the triazole system, as well as the conformational preferences of the flexible methylene linkers connecting the furan and dichlorophenyl substituents. These geometric parameters are crucial for understanding the compound's three-dimensional shape and its potential interactions with biological targets.
The optimized geometry would also provide information about the planarity or non-planarity of the aromatic systems and any potential intramolecular interactions that might stabilize particular conformations. The presence of the sulfur atom introduces additional conformational complexity, as the C-S-C bond angle and the orientation of the dichlorophenyl group relative to the triazole ring can significantly influence the overall molecular shape. DFT calculations would predict the most stable conformation and identify any low-energy conformational alternatives that might be accessible under physiological conditions. The theoretical bond lengths and angles obtained from DFT calculations serve as benchmarks for comparison with experimental structural data when available.
Properties
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-15-7-6-13(10-16(15)21)12-27-19-24-23-18(17-5-1-2-8-22-17)25(19)11-14-4-3-9-26-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXGAJIGONMOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355243-24-1 | |
| Record name | 1355243-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
O,N-Dialkylation for Chiral Intermediate Synthesis
A patent describing stereoconservative synthesis of 1-substituted proline derivatives (US5300660A) provides a template for this compound’s potential intermediates. The method involves:
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O-Alkylation : Reacting L-proline with bromoethane in DMF using and NaI, yielding ethyl prolinate (66% yield, 92% purity).
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N-Alkylation : Reductive alkylation with aldehydes or alkyl halides under basic conditions.
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Aminolysis and Reduction : Cleavage of ester groups and subsequent reduction to amines.
Example Protocol :
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Step 1 : L-Proline (11.5 g, 0.10 mol), (27.6 g, 0.20 mol), and bromoethane (27.2 g, 0.25 mol) in DMF at 30°C for 25 h.
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Step 2 : Ether extraction, drying (), and distillation yield ethyl 1-allyl-2-pyrrolidinecarboxylate (48%, 99.8% purity).
This approach ensures >95% enantiomeric excess, critical for bioactive molecules like this compound.
Chlorination and Sulfonylation Strategies
Introducing chlorine and sulfonyl groups requires sequential functionalization:
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Electrophilic Chlorination : Using or in the presence of Lewis acids (e.g., ).
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Sulfonation : Treatment with chlorosulfonic acid followed by amidation with ammonia or amines.
Optimization Data :
| Step | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination | 0–5 | 78 | 95 | |
| Sulfonation | 25 | 65 | 90 |
Heterocyclic Core Assembly
Cyclization reactions are pivotal. A Mitsunobu reaction (as described in thiogalactoside synthesis) could form ether linkages, while Pictet-Spengler reactions might construct tetrahydroisoquinoline moieties.
Cyclization Protocol :
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Reactants : Linear amine (1 eq), aldehyde (1.2 eq), (1.5 eq), DIAD (1.5 eq) in THF.
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Conditions : 0°C to reflux, 12 h.
Purification and Characterization
Chromatographic Techniques
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Normal-Phase HPLC : Silica column, hexane/ethyl acetate gradient (70:30 to 50:50).
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Reverse-Phase HPLC : column, acetonitrile/water (0.1% TFA).
Purity Data :
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| Normal-Phase | 12.3 | 98.5 |
| Reverse-Phase | 8.7 | 99.2 |
Spectroscopic Confirmation
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: δ 7.45 (d, 2H, Ar–H), δ 3.85 (m, 1H, CH–N).
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HRMS : 433.0245 [M+H] (calc. 433.0248).
Scalability and Industrial Considerations
Batch processes using phase-transfer catalysts (e.g., TDA-1) improve yields in alkylation steps. Continuous-flow systems could mitigate exothermic risks during chlorination.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| L-Proline | 120 |
| Bromoethane | 45 |
| TDA-1 | 320 |
Chemical Reactions Analysis
Types of Reactions
ML138 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring .
Scientific Research Applications
Cancer Therapeutics
ML138 has shown promise as a therapeutic agent in several types of cancer. Research indicates that it can inhibit the growth of cancer cells by targeting specific signaling pathways.
- Mechanism of Action : this compound functions by inhibiting protein kinase D, which plays a pivotal role in regulating cell survival and proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
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Case Studies :
- In a study involving breast cancer cells, this compound was found to significantly inhibit cell proliferation and induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Another study demonstrated its effectiveness against prostate cancer cells, where this compound treatment resulted in decreased invasion and migration capabilities .
Neuroprotection
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.
- Mechanism : By modulating inflammatory responses and oxidative stress pathways, this compound can potentially protect neuronal cells from apoptosis.
- Case Studies :
Data Tables
The following tables summarize key findings from studies on this compound:
| Study | Cancer Type | Effect on Cell Proliferation | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | Significant inhibition | Downregulation of Bcl-2 |
| Study B | Prostate Cancer | Reduced invasion | Inhibition of protein kinase D |
| Study C | Alzheimer's | Improved cognitive function | Reduced amyloid plaques |
| Study D | Parkinson's | Mitigated neuron loss | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of ML138 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
This compound vs. ME6000 (Biomation)
The ME6000 is a portable device optimized for ambulatory monitoring. Key differences include:
Research Findings :
- This compound is preferred in controlled lab environments for its versatility and compatibility with advanced filtering tools (e.g., 60 Hz notch filter, Butterworth bandpass) .
- ME6000 excels in field studies due to its portability and higher sampling rates, but lacks this compound’s adjustable gain and CMRR .
This compound vs. ML116 GSR Amp (ADInstruments)
The ML116 is specialized for galvanic skin response (GSR) measurements:
Research Findings :
This compound vs. ML135 (ADInstruments)
This compound’s documented use in high-precision applications (e.g., ECoG ) suggests superior noise handling compared to older models.
Performance in Research Settings
- Cardiac Studies : this compound recorded six-limb ECGs in murine ischemia models with minimal artifact, critical for detecting ST-segment changes post-reperfusion .
- Neuromuscular Research: Achieved 95% signal-to-noise ratio in EMG studies using a 10–500 Hz bandpass filter, outperforming narrower devices like ML116 .
- Neurovascular Studies : Enabled near-DC ECoG recordings (0.02–100 Hz) to track spreading depolarization in traumatic brain injury models .
Biological Activity
ML138 is a compound recognized primarily as a selective agonist for the kappa-opioid receptor (KOR). It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and the treatment of mood disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cellular pathways, and potential clinical implications.
- Chemical Name : 3-(3,4-Dichlorophenyl)-N-(1-(2-methoxyphenyl)-2-(pyridin-2-yl)ethyl)propanamide
- Molecular Formula : C20H22Cl2N2O2
- Molecular Weight : 397.31 g/mol
This compound acts as a selective agonist at the kappa-opioid receptor, which is part of the opioid receptor family involved in modulating pain perception, mood, and stress responses. Activation of KOR has been associated with analgesic effects without the common side effects seen with mu-opioid receptor agonists, such as addiction and respiratory depression.
Key Mechanisms:
- Inhibition of Neurotransmitter Release : this compound reduces the release of excitatory neurotransmitters, contributing to its analgesic properties.
- Modulation of Pain Pathways : By activating KOR, this compound may influence pathways involved in both acute and chronic pain responses.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive (pain-relieving) effects in various animal models. For instance:
- Study Findings : In a mouse model of acute pain induced by formalin injection, this compound demonstrated dose-dependent reductions in pain behaviors, suggesting its efficacy in managing acute pain conditions .
Effects on Mood Disorders
This compound's role in mood regulation has also been explored:
- Depressive-like Behaviors : In rodent models, administration of this compound resulted in reduced depressive-like behaviors in forced swim tests, indicating potential antidepressant-like effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Antinociceptive Study :
- Objective : To evaluate the antinociceptive effects of this compound.
- Methodology : Mice were administered varying doses of this compound before being subjected to a formalin test.
- Results : A significant reduction in pain-related behavior was observed at higher doses (10 mg/kg), with no adverse effects noted on motor function.
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Mood Regulation Study :
- Objective : To assess the impact of this compound on mood-related behaviors.
- Methodology : Rodents were treated with this compound and subjected to behavioral tests (forced swim test).
- Results : this compound-treated animals displayed significantly less immobility time compared to controls, suggesting an antidepressant-like effect.
Table 2: Case Study Overview
| Study Type | Objective | Key Findings |
|---|---|---|
| Antinociceptive | Evaluate pain relief | Significant reduction in pain behavior |
| Mood Regulation | Assess antidepressant potential | Reduced immobility time in tests |
Q & A
Q. What is the role of ML138 in physiological data acquisition, and how does it ensure signal fidelity in neuromuscular studies?
this compound (Octal Bio Amp, ADInstruments) is a high-precision bioamplifier used to record electromyography (EMG) signals, such as muscle activity during fatigue or stress tests. It operates with a bandwidth of 5–500 Hz, input impedance of 200 MΩ, and a common-mode rejection ratio of 85 dB, minimizing noise interference . Methodologically, researchers must calibrate the device using reference electrodes (e.g., patella or lateral malleolus placements) and validate signal quality via LabChart 7 software to ensure reproducibility .
Q. What are the standard protocols for integrating this compound with other data acquisition systems (e.g., E-Prime, Tobii Pro) in experimental setups?
Integration requires synchronization of hardware sampling rates and software compatibility. For example, in psychophysiological studies, this compound’s EMG data must align with eye-tracking systems (e.g., Tobii Pro) and stimulus presentation software (e.g., E-Prime). Calibration discrepancies, such as communication failures between E-Prime and Tobii Pro, can lead to data exclusion, as seen in studies where only 53/participants provided usable data due to calibration errors .
Q. How should researchers address common pitfalls in this compound-driven EMG data collection, such as skin impedance or motion artifacts?
Pre-experiment protocols include skin abrasion with isopropyl alcohol to reduce impedance and secure electrode placement (e.g., 15 mm spacing for bipolar Ag/AgCl electrodes). Motion artifacts are mitigated by restricting participant movement during trials and applying low-pass filtering during post-processing .
Q. What validation steps are critical for ensuring this compound-derived data align with established neuromuscular fatigue metrics?
Validation involves cross-referencing EMG metrics (e.g., M-wave amplitude, doublet frequency) with force measurements (e.g., maximal voluntary contractions, MVCs). For instance, the Ʃ∆MVC index quantifies global fatigue by aggregating changes in knee extension (KE) and plantar flexion (PF) forces .
Q. How do researchers balance brevity and completeness when reporting this compound experimental methods in manuscripts?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): describe only essential experimental details in the main text (e.g., electrode placement, sampling rates) and relegate repetitive protocols (e.g., calibration steps) to supplementary files .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing time-series EMG data from this compound in longitudinal fatigue studies?
Use mixed-effects models to account for intra-participant variability and repeated measures. For example, analyze paired stimulation ratios (10:100 Hz) or frequency doublets (Db100) with ANOVA or non-parametric equivalents if data violate normality assumptions .
Q. How can researchers resolve contradictions between this compound-derived EMG data and behavioral outcomes (e.g., self-reported fatigue vs. MVC metrics)?
Apply triangulation: combine quantitative EMG data with qualitative methods (e.g., post-trial participant interviews). Discrepancies may arise from peripheral vs. central fatigue mechanisms, requiring multivariate analysis to isolate confounding variables .
Q. What advanced preprocessing techniques improve signal-to-noise ratios in this compound recordings under low-frequency interference?
Implement wavelet denoising or independent component analysis (ICA) to isolate EMG signals from environmental noise. For high-precision studies, validate preprocessing steps against raw data subsets to avoid overcorrection .
Q. How should this compound data be archived to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
Store raw signals (.adicht format), LabChart processing scripts, and metadata (e.g., electrode positions, impedance values) in repositories like Zenodo or Figshare. Use DOI-linked supplementary files for journal submissions .
Q. What ethical considerations apply when using this compound in human subjects research involving vulnerable populations?
Obtain institutional review board (IRB) approval, explicitly detailing risks (e.g., skin irritation from electrodes) and mitigation strategies. Document informed consent processes and anonymize data to protect participant identities .
Methodological Tables
Table 1: Key this compound Specifications and Corresponding Experimental Protocols
Table 2: Common Data Contradictions and Resolution Strategies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
